MTP-PE (sodium)

Description

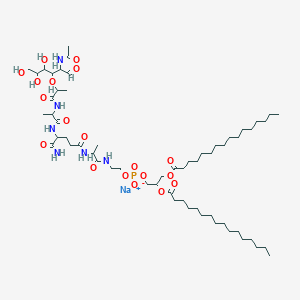

Structure

2D Structure

Properties

Molecular Formula |

C59H108N6NaO19P |

|---|---|

Molecular Weight |

1259.5 g/mol |

IUPAC Name |

sodium;2-[2-[[4-[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |

InChI |

InChI=1S/C59H109N6O19P.Na/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);/q;+1/p-1 |

InChI Key |

LRSAONQAUPMYDK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Peptide Backbone Assembly

The core structure of MTP-PE consists of N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine linked to phosphatidylethanolamine. Key steps include:

-

Coupling of muramyl dipeptide (MDP) analogs : Boc-protected L-alanine and D-isoglutamine are conjugated using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), with hydroxybenzotriazole (HOBt) as an activator.

-

Introduction of the phosphatidylethanolamine moiety : The terminal alanine residue is esterified with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) via N-hydroxysuccinimide (NHS) chemistry.

Representative Reaction Conditions:

Liposomal Encapsulation of MTP-PE

MTP-PE is formulated as a liposomal suspension (L-MTP-PE) to enhance macrophage targeting. Critical parameters include lipid composition, hydration, and particle size control.

Lyophilization and Reconstitution Protocol

-

Lipid film formation : A mixture of phosphatidylcholine, cholesterol, and MTP-PE (molar ratio 7:2:1) is dissolved in chloroform, evaporated under vacuum, and lyophilized.

-

Hydration : The lipid film is rehydrated with 50 mL of 0.9% sodium chloride, followed by extrusion through polycarbonate membranes (100 nm pore size) to achieve uniform liposomes.

Liposomal Characterization Data:

| Parameter | Specification | Reference |

|---|---|---|

| Particle size | 100–200 nm (PDI < 0.2) | |

| Encapsulation efficiency | >90% (HPLC analysis) | |

| Zeta potential | -30 mV to -40 mV |

Purification and Quality Control

Chromatographic Methods

Crystallization and Filtration

-

Crude MTP-PE is precipitated by adding diethyl ether to methanolic solutions, yielding >85% purity after two crystallizations.

-

Sterile filtration through 0.22 µm PVDF membranes ensures endotoxin-free final product.

Analytical Validation

Structural Confirmation

Bioactivity Assessment

-

Macrophage activation assay : MTP-PE-induced TNF-α secretion (EC = 1.2 nM) validates NOD2 receptor agonism.

Industrial-Scale Challenges and Solutions

Optimization of Liquid-Phase Synthesis

Early methods suffered from low yields (<30%) due to intermediate purification bottlenecks. Modern protocols employ:

-

Solid-phase peptide synthesis (SPPS) : Fmoc-based strategies on Wang resin improve stepwise efficiency (total yield: 74.5%).

-

Continuous flow reactors : Enhanced mixing reduces reaction times by 40%.

Regulatory Considerations

The European Medicines Agency (EMA) mandates:

Chemical Reactions Analysis

Types of Reactions: Mifamurtide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the compound’s stability and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the reactions involving Mifamurtide include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions involving Mifamurtide include various derivatives and analogues that retain the immunomodulatory and antitumor properties of the parent compound .

Scientific Research Applications

Clinical Applications

1. Osteosarcoma Treatment

MTP-PE is particularly relevant in the treatment of high-grade osteosarcoma, a common bone cancer in children and young adults. The European Medicines Agency has approved liposomal MTP-PE (trade name Mepact) for use in combination with adjuvant chemotherapy following surgical resection of non-metastatic osteosarcoma .

Clinical Studies

A notable Phase II clinical trial investigated the efficacy of liposomal MTP-PE in patients with metastatic or recurrent osteosarcoma. Although the trial faced challenges with recruitment, preliminary results indicated that patients receiving MTP-PE showed improved overall survival rates compared to those who did not receive the drug .

2. Mechanistic Insights

Research has revealed that administration of MTP-PE leads to the rapid induction of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical for activating immune responses against tumors . This cytokine release is pivotal for understanding how MTP-PE enhances the body's innate immune response.

Combination Therapies

MTP-PE has been studied in combination with other agents to enhance its therapeutic effects:

1. Combination with Zoledronic Acid

A study demonstrated that combining liposomal MTP-PE with Zoledronic Acid significantly inhibited primary osteosarcoma progression in preclinical models. This combination therapy aims to enhance the anti-tumor effects while mitigating potential side effects associated with higher doses of chemotherapy .

2. Synergistic Effects with Chemotherapy

The addition of MTP-PE to standard chemotherapy regimens (e.g., doxorubicin and ifosfamide) has shown promising results in improving event-free survival rates among patients with osteosarcoma. In trials, patients receiving this combination exhibited a statistically significant improvement in overall survival compared to those on chemotherapy alone .

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Phase II Trial | Patients with metastatic osteosarcoma | Liposomal MTP-PE + chemotherapy | Improved overall survival rates observed |

| Combination Study | Preclinical models of osteosarcoma | Liposomal MTP-PE + Zoledronic Acid | Significant inhibition of tumor progression |

| Cytokine Response Study | Osteosarcoma patients | Administration of MTP-PE | Induction of TNF-alpha and IL-6 post-infusion |

Mechanism of Action

Mifamurtide exerts its effects by activating macrophages and monocytes, leading to the production of proinflammatory cytokines and the promotion of bactericidal and tumoricidal effects . The compound is recognized by nucleotide-binding and oligomerization domain-like receptors and toll-like receptors present in macrophages and monocytes . This recognition triggers a cascade of signaling events that result in the activation of the immune response and the destruction of tumor cells .

Comparison with Similar Compounds

MDP and Derivatives

Derivatives like MTP-PE and murabutide were developed to mitigate toxicity while retaining immunostimulatory effects:

| Parameter | MDP | Murabutide | MTP-PE |

|---|---|---|---|

| Bioavailability | Low (oral) | Moderate | High (oral, liposomal) |

| Toxicity | High (pyrogenic) | Low | Moderate (free); Low (liposomal) |

| Clinical Use | None | Adjuvant (non-cancer) | Osteosarcoma adjuvant |

| Half-Life | Short | Intermediate | Extended (liposomal) |

- MTP-PE vs. Murabutide: MTP-PE exhibits higher AUC (area under the curve) and bioavailability compared to murabutide when administered orally, attributed to its lipophilic structure . Murabutide lacks the phosphatidylethanolamine moiety, reducing its macrophage-targeting efficiency .

Lipopolysaccharide (LPS)

LPS, a potent innate immune activator, shares macrophage-activating properties with MTP-PE but differs mechanistically:

- Mechanism: LPS activates NF-κB and AP-1 transcription factors, driving TNF-α and nitric oxide (NO) release. MTP-PE activates ERK-1/2 kinases without NF-κB/AP-1, resulting in delayed TNF-α induction and sustained NO production . LPS induces higher PGE2 levels, while MTP-PE’s PGE2 release is suppressed, reducing inflammatory side effects .

Cytokine Profile :

Agent TNF-α Nitric Oxide PGE2 LPS High High High MTP-PE Low High Low

Alpha-Tocopherol

Alpha-tocopherol, a vitamin E analog, was compared in oral adjuvant studies:

Liposomal vs. Free MTP-PE

Liposomal encapsulation (L-MTP-PE) enhances therapeutic efficacy:

- Toxicity : Free MTP-PE causes flu-like symptoms (fever, chills), while liposomal forms reduce adverse events by 90% .

- Targeting : Liposomes accumulate in lungs, liver, and spleen, enhancing delivery to tumor sites .

Clinical and Preclinical Findings

Efficacy in Osteosarcoma

Comparative Preclinical Data

- Animal Models : L-MTP-PE reduced pulmonary metastases in mice by 70% when combined with interferon-γ, outperforming free MTP-PE .

Q & A

Q. What are the molecular mechanisms by which MTP-PE activates macrophages, and how can these pathways be experimentally validated?

MTP-PE binds to NOD2 receptors on monocytes and macrophages, triggering cytokine production (TNF-α, IL-6, IL-12) and adhesion molecule expression (e.g., ICAM-1) . To validate this, researchers can use in vitro macrophage assays with liposomal MTP-PE, measure cytokine secretion via ELISA, and confirm receptor binding through competitive inhibition studies with NOD2 antagonists. Flow cytometry can quantify surface marker changes (e.g., LFA-1) .

Q. How should preclinical studies be designed to assess MTP-PE’s antitumor efficacy while accounting for immune system variability?

Standardize animal models (e.g., murine osteosarcoma) with controlled immune profiles (e.g., syngeneic tumors). Use liposomal MTP-PE administered intravenously to mimic clinical delivery . Include cohorts for monotherapy vs. combination with chemotherapy (e.g., ifosfamide or doxorubicin) and measure survival, metastasis suppression, and macrophage infiltration via histopathology . Ensure blinding and randomization to reduce bias .

Q. What methodologies are critical for ensuring reproducibility in synthesizing and characterizing liposomal MTP-PE formulations?

Document lipid composition (e.g., phosphatidylcholine/cholesterol ratios), encapsulation efficiency (via HPLC), and particle size distribution (dynamic light scattering). Validate stability under storage conditions (e.g., pH, temperature) and confirm endotoxin levels (<0.1 EU/mg) . Cross-reference with published protocols from phase III trials (e.g., INT-0133) .

Advanced Research Questions

Q. How can conflicting clinical trial data on MTP-PE’s survival benefits (e.g., INT-0133 vs. EMA-approved outcomes) be reconciled through meta-analysis?

Stratify patient subgroups by metastasis status, chemotherapy regimens, and MTP-PE dosing schedules. Analyze survival curves (Kaplan-Meier) with Cox proportional hazards models to isolate treatment effects. Consider geographic/regional differences in trial protocols (e.g., US vs. EU standards) and adjuvant therapy compliance rates . Publish negative results transparently to avoid publication bias .

Q. What experimental strategies address the limited bioavailability of MTP-PE in metastatic niches, such as hypoxic tumor microenvironments?

Co-encapsulate MTP-PE with hypoxia-activated prodrugs (e.g., tirapazamine) in liposomes. Use intravital imaging to track macrophage recruitment in metastatic lung models. Compare efficacy in normoxic vs. hypoxic conditions via RNA sequencing of tumor-associated macrophages .

Q. How can researchers optimize MTP-PE’s immunostimulatory effects while minimizing systemic toxicity (e.g., cytokine release syndrome)?

Conduct dose-escalation studies with real-time cytokine monitoring (e.g., IL-6, TNF-α). Develop PEGylated liposomes to prolong circulation and reduce hepatic uptake. Test localized delivery methods (e.g., intratumoral injection) in preclinical models . Correlate toxicity thresholds with macrophage activation markers .

Q. What computational models are suitable for predicting MTP-PE’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous patient populations?

Develop physiologically based pharmacokinetic (PBPK) models incorporating patient age, immune status, and tumor burden. Validate against clinical trial data (e.g., CCG7921 and POG93-51) to simulate optimal dosing intervals . Use machine learning to identify biomarkers (e.g., NLRP3 inflammasome activity) predictive of response .

Data Contradiction and Validation

Q. How should researchers interpret discrepancies between in vitro macrophage activation assays and in vivo tumor response data for MTP-PE?

In vitro assays may oversimplify tumor-stroma interactions. Validate findings using 3D co-culture systems (e.g., macrophages + tumor spheroids) and compare with in vivo immune profiling (e.g., flow cytometry of tumor-infiltrating leukocytes). Account for immunosuppressive factors (e.g., TGF-β) in the tumor microenvironment .

Q. What statistical approaches resolve contradictions in survival outcomes between single-center vs. multicenter MTP-PE trials?

Perform propensity score matching to balance baseline characteristics (e.g., metastasis stage). Use mixed-effects models to adjust for institutional variability in treatment protocols. Conduct sensitivity analyses excluding outliers or non-adherent sites .

Methodological Tables

Q. Table 1: Key Parameters for Preclinical MTP-PE Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.